Cas no 1030695-75-0 (1-{1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carbonyl}-4-[(pyridin-4-yl)methyl]piperazine)
![1-{1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carbonyl}-4-[(pyridin-4-yl)methyl]piperazine structure](https://ja.kuujia.com/scimg/cas/1030695-75-0x500.png)
1-{1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carbonyl}-4-[(pyridin-4-yl)methyl]piperazine 化学的及び物理的性質
名前と識別子
-
- Z238006598
- 1-{1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carbonyl}-4-[(pyridin-4-yl)methyl]piperazine
- 1030695-75-0
- EN300-26603340
- AKOS033887768
- 1-{1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carbonyl}-4-[(pyridin-4-yl)methyl]piperazine
-
- インチ: 1S/C21H26ClN5O3S/c22-20-19(2-1-7-24-20)31(29,30)27-10-5-18(6-11-27)21(28)26-14-12-25(13-15-26)16-17-3-8-23-9-4-17/h1-4,7-9,18H,5-6,10-16H2
- InChIKey: DZRHHCPOMSDQKC-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=CN=1)S(N1CCC(C(N2CCN(CC3C=CN=CC=3)CC2)=O)CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 463.1444886g/mol
- どういたいしつりょう: 463.1444886g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 31
- 回転可能化学結合数: 5
- 複雑さ: 696
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 95.1Ų
1-{1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carbonyl}-4-[(pyridin-4-yl)methyl]piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26603340-0.05g |
1-{1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carbonyl}-4-[(pyridin-4-yl)methyl]piperazine |
1030695-75-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
1-{1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carbonyl}-4-[(pyridin-4-yl)methyl]piperazine 関連文献
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
3. Book reviews
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
1-{1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carbonyl}-4-[(pyridin-4-yl)methyl]piperazineに関する追加情報
Comprehensive Analysis of 1-{1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carbonyl}-4-[(pyridin-4-yl)methyl]piperazine (CAS No. 1030695-75-0)
The compound 1-{1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carbonyl}-4-[(pyridin-4-yl)methyl]piperazine (CAS No. 1030695-75-0) is a sophisticated heterocyclic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structural features, including a piperidine core, sulfonyl linkage, and pyridinylmethyl substituent, make it a promising candidate for drug discovery and development. Researchers are particularly interested in its potential applications in targeting specific enzymes or receptors due to its modular design.
In recent years, the demand for sulfonamide-based compounds like 1-{1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carbonyl}-4-[(pyridin-4-yl)methyl]piperazine has surged, driven by their versatility in medicinal chemistry. This compound's chloropyridine and piperazine moieties are frequently discussed in forums and academic papers, especially in contexts such as "kinase inhibition" and "GPCR modulation," which are trending topics in drug development. Its CAS No. 1030695-75-0 is often searched alongside terms like "synthetic protocols" and "structure-activity relationships," reflecting the scientific community's focus on optimizing its properties.
From a synthetic perspective, the preparation of 1-{1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carbonyl}-4-[(pyridin-4-yl)methyl]piperazine involves multi-step organic transformations, including sulfonylation and amide coupling reactions. These methods are critical for ensuring high purity and yield, which are essential for pharmacological studies. The compound's piperidine-4-carbonyl segment is particularly noteworthy, as it serves as a common scaffold in many bioactive molecules, further elevating its relevance in modern research.
Another area of interest is the compound's potential role in addressing unmet medical needs. For instance, its pyridin-4-ylmethyl group has been explored in the context of neurodegenerative diseases and inflammation, aligning with current healthcare trends. Searches for "neuroprotective agents" and "anti-inflammatory scaffolds" often intersect with discussions about this molecule, highlighting its interdisciplinary appeal.
In summary, 1-{1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carbonyl}-4-[(pyridin-4-yl)methyl]piperazine (CAS No. 1030695-75-0) represents a compelling case study in the intersection of synthetic chemistry and drug discovery. Its structural complexity and functional diversity make it a valuable subject for ongoing research, particularly in the development of next-generation therapeutics. As the scientific community continues to explore its applications, this compound is likely to remain a focal point in both academic and industrial settings.
1030695-75-0 (1-{1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carbonyl}-4-[(pyridin-4-yl)methyl]piperazine) 関連製品
- 1250196-87-2(2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide)
- 1452561-70-4(1-(2-chloropyridin-3-yl)cyclobutane-1-carbonitrile)
- 2034367-49-0(tert-butyl 4-{4-oxo-3H,4H-thieno3,2-d1,2,3triazin-3-yl}piperidine-1-carboxylate)
- 1697219-41-2(2-(oxolan-2-yl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-ylmethanamine)
- 2106530-68-9(1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopentan-1-amine)
- 1437483-85-6(2-Cyclopentyl-3H-pyrido[3,4-d]pyrimidin-4-one)
- 1268990-80-2([(4-methylphenyl)(2-thienyl)methyl]amine hydrochloride)
- 1556258-98-0(1H-Indazole-5-acetic acid, 6-fluoro-1-methyl-)
- 887468-26-0(3-(2-ethoxyethyl)-1,7-dimethyl-8-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2034279-17-7(1-6-(1H-imidazol-1-yl)pyrimidin-4-yl-N-3-(methylsulfanyl)phenylazetidine-3-carboxamide)




